Methyl 2-(4-hydroxy-3-methylphenyl)acetate
CAS No.: 64360-47-0
Cat. No.: VC21191554
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64360-47-0 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | methyl 2-(4-hydroxy-3-methylphenyl)acetate |
| Standard InChI | InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3 |
| Standard InChI Key | UBFCYPQWMPUWJN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CC(=O)OC)O |
| Canonical SMILES | CC1=C(C=CC(=C1)CC(=O)OC)O |
Introduction
Synthesis
The synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate generally involves esterification reactions where acetic acid derivatives react with phenolic compounds. Although specific synthetic pathways are not extensively documented, related methodologies can provide insights into its preparation.
Key steps in the synthesis may include:
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Esterification Reaction: Combining acetic acid with the corresponding phenol derivative.
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Reaction Conditions: Careful control of temperature, solvent, and catalysts is crucial for achieving high yields and purity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of the reaction and confirming the structure of intermediates and final products.
Applications
Methyl 2-(4-hydroxy-3-methylphenyl)acetate has potential applications in various fields, particularly in pharmaceuticals and biochemistry due to its unique structural features:
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Medicinal Chemistry: The compound's structure allows it to interact with biological targets, which may include enzymes or receptors involved in metabolic pathways.
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Chemical Reactions: It can participate in several chemical transformations typical for esters, such as hydrolysis and transesterification.
Research Findings
Recent studies have highlighted several aspects of Methyl 2-(4-hydroxy-3-methylphenyl)acetate:
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Biological Activity: Preliminary investigations suggest that this compound may exhibit anti-inflammatory and analgesic properties due to its functional groups (hydroxyl and methyl groups), which enhance its interaction with biological molecules.
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Spectroscopic Studies: Characterization using UV/Vis and IR spectroscopy has provided insights into its spectral properties, aiding in understanding its reactivity and potential biological interactions.
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